molecular formula C14H18BrNO4 B6314638 Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate CAS No. 1951440-95-1

Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate

Cat. No.: B6314638
CAS No.: 1951440-95-1
M. Wt: 344.20 g/mol
InChI Key: AYLBXTNTCQVTDN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate is a chemical compound with the molecular formula C14H18BrNO4. It is a derivative of benzoic acid, featuring a bromine atom and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate typically involves a multi-step process:

    Bromination: The starting material, methyl 4-amino benzoate, undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form the Boc-protected amino group.

    Methylation: Finally, the protected amino group is methylated using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Ensuring high yield and purity.

    Use of continuous flow reactors: For efficient and scalable production.

    Purification: Using techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane.

    Ester hydrolysis: Sodium hydroxide (NaOH) or sulfuric acid (H2SO4) in water or alcohol.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Deprotection: Methyl 3-bromo-4-(methylamino)benzoate.

    Ester hydrolysis: 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoic acid.

Scientific Research Applications

Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate has diverse applications in scientific research:

    Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical research: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.

    Material science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceutical research, its mechanism would be related to the biological activity of the final synthesized compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-amino benzoate: Lacks the Boc protection and methyl group.

    Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate: Lacks the bromine atom.

    Methyl 3-bromo-4-(methylamino)benzoate: Lacks the Boc protection.

Uniqueness

Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate is unique due to the combination of the bromine atom, Boc-protected amino group, and methyl ester. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 3-bromo-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16(4)11-7-6-9(8-10(11)15)12(17)19-5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLBXTNTCQVTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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